5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one - 1433860-44-6

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one

Catalog Number: EVT-3115691
CAS Number: 1433860-44-6
Molecular Formula: C19H24BrN5O2
Molecular Weight: 434.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0853 ((S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one)

Compound Description: GDC-0853 is a selective and reversible oral small-molecule Bruton’s tyrosine kinase (BTK) inhibitor. It is being developed for the treatment of rheumatoid arthritis and systemic lupus erythematosus. In preclinical studies with Sprague-Dawley rats, GDC-0853 administration led to pancreatic lesions characterized by hemorrhage, inflammation, fibrosis, and acinar cell degeneration. These findings were not observed in mice or dogs at comparable exposures, suggesting a species-specific effect. []

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one (RN486)

Compound Description: RN486 is a potent and selective Bruton's tyrosine kinase (Btk) inhibitor. It has shown efficacy in preclinical models of immune hypersensitivity and arthritis. In human cell-based assays, RN486 blocked Fcε receptor cross-linking-induced degranulation in mast cells, Fcγ receptor engagement-mediated tumor necrosis factor α production in monocytes, and B cell antigen receptor-induced CD69 expression in B cells. []

SYA0340 (5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one)

Compound Description: SYA0340 is a dual 5-HT1A and 5-HT7 receptor ligand with potential therapeutic applications for various CNS-related illnesses. Studies have focused on separating and characterizing its enantiomers, (+)-SYA0340-P1 and (−)-SYA0340-P2, to elucidate their individual binding affinities and functional characteristics. []

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a potent Bcl-2/Bcl-xL/Bcl-w inhibitor. It shows synergistic anti-cancer activity when combined with a CDK5 inhibitor that downregulates Mcl-1. This combination induces apoptosis in pancreatic cancer cell lines. []

4-((4-methylpiperazin-1-yl)methyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino]phenyl]benzamide

Compound Description: This compound is a platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitor. It has demonstrated potential in the treatment of angiotensin II-mediated diseases, particularly hypertension. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound is a process-related impurity of Palbociclib, a cyclin-dependent kinase inhibitor used in breast cancer treatment. It was identified during the development of a selective HPLC method for impurity determination in Palbociclib. []

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The synthesis involved a multi-step process culminating in the coupling of various carboxylic acids with a key intermediate, 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine. []

3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine

Compound Description: This amine serves as a key intermediate in the synthesis of a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives investigated for their antibacterial properties. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist identified through structure-based drug design. Its structure, when complexed with the CGRP receptor, has been determined at a resolution of 1.6 Å. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

Compound Description: ASTX660 is a non-peptidomimetic antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting both cellular IAP (cIAP) and X-linked IAP (XIAP). Developed through fragment screening and structure-based optimization, it is currently undergoing a Phase 1/2 clinical trial (NCT02503423) for cancer treatment. []

Properties

CAS Number

1433860-44-6

Product Name

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one

IUPAC Name

5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]pyridin-2-one

Molecular Formula

C19H24BrN5O2

Molecular Weight

434.338

InChI

InChI=1S/C19H24BrN5O2/c1-13-9-24(16-11-27-12-16)5-6-25(13)15-3-4-18(21-8-15)22-17-7-14(20)10-23(2)19(17)26/h3-4,7-8,10,13,16H,5-6,9,11-12H2,1-2H3,(H,21,22)/t13-/m1/s1

InChI Key

VGRKPWHLVRPNAO-CYBMUJFWSA-N

SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.